molecular formula C10H21NO B3056928 1-(Cyclohexylamino)-2-methylpropan-2-ol CAS No. 7527-65-3

1-(Cyclohexylamino)-2-methylpropan-2-ol

Cat. No.: B3056928
CAS No.: 7527-65-3
M. Wt: 171.28 g/mol
InChI Key: SMQTUNOWAHMDHG-UHFFFAOYSA-N
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Description

1-(Cyclohexylamino)-2-methylpropan-2-ol is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of a cyclohexylamine group attached to a 2-methylpropan-2-ol backbone

Mechanism of Action

Target of Action

The primary target of 1-(Cyclohexylamino)-2-methylpropan-2-ol, also known as Hexylcaine, is the sodium channel protein type 5 subunit alpha . This protein plays a crucial role in the generation and propagation of action potentials in neurons and muscle. Hexylcaine also inhibits the sodium channel protein type 10 subunit alpha .

Mode of Action

Hexylcaine acts mainly by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . When the influx of sodium is interrupted, an action potential cannot arise and signal conduction is thus inhibited . The receptor site is thought to be located at the cytoplasmic (inner) portion of the sodium channel .

Biochemical Pathways

It is known that local anesthetics like hexylcaine produce a transient block of nerve conduction by interfering with sodium channels . This effect of the anesthetic interferes with the development of an action potential across the nerve .

Pharmacokinetics

Hexylcaine is hydrolyzed by plasma esterases to benzoic acid and other derivatives . The half-life of Hexylcaine is less than 10 minutes . It is soluble in water to the extent of about 12% w/w . A 1% solution is stable to boiling and autoclaving for sterilization purposes .

Result of Action

The molecular and cellular effects of Hexylcaine’s action result in a transient block of nerve conduction, thereby producing a local anesthetic effect . Symptoms of anesthetic overdose include headache, tinnitus, circumoral and tongue paresthesias, restlessness, talkativeness, facial twitching, convulsions, respiratory arrest, and cardiac depression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclohexylamino)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with acetone in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amino alcohol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylamino)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further modify the amino group or the alcohol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexyl ketones, while substitution reactions can produce a variety of N-substituted derivatives.

Scientific Research Applications

1-(Cyclohexylamino)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Comparison with Similar Compounds

    Cyclohexylamine: A related compound with similar structural features but lacking the hydroxyl group.

    2-(Cyclohexylamino)ethanol: Another amino alcohol with a different carbon backbone.

    3-(Cyclohexylamino)-1-propanol: A compound with a longer carbon chain.

Uniqueness: 1-(Cyclohexylamino)-2-methylpropan-2-ol is unique due to its specific combination of a cyclohexylamine group and a tertiary alcohol. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications that other similar compounds may not fulfill.

Properties

IUPAC Name

1-(cyclohexylamino)-2-methylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO/c1-10(2,12)8-11-9-6-4-3-5-7-9/h9,11-12H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQTUNOWAHMDHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80996735
Record name 1-(Cyclohexylamino)-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7527-65-3
Record name NSC128247
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128247
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Cyclohexylamino)-2-methylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80996735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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